molecular formula C13H25BClNO2 B13561029 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B13561029
M. Wt: 273.61 g/mol
InChI Key: UNBNPANRMUAYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and an azaspirooctane moiety. The presence of boron in its structure makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with a boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the boronic acid. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form boron-containing alcohols.

    Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

    Biology: The compound can be used to label biomolecules with boron, which is useful in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Its derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, such as hydroxyl or amino groups, forming stable boronate esters. This property is particularly useful in the Suzuki-Miyaura coupling, where the boron atom facilitates the formation of carbon-carbon bonds.

In biological systems, the compound can interact with biomolecules, such as proteins and nucleic acids, through its boron atom. This interaction can modulate the activity of these biomolecules, leading to various therapeutic effects.

Comparison with Similar Compounds

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride can be compared with other boron-containing compounds, such as:

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound also contains a dioxaborolane ring but differs in its phenolic structure.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar in containing a dioxaborolane ring, but with an aldehyde functional group.

    1,1’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ferrocene: This compound contains two dioxaborolane rings and a ferrocene moiety, making it structurally distinct.

The uniqueness of this compound lies in its azaspirooctane moiety, which imparts specific chemical and biological properties not found in other boron-containing compounds.

Properties

Molecular Formula

C13H25BClNO2

Molecular Weight

273.61 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane;hydrochloride

InChI

InChI=1S/C13H24BNO2.ClH/c1-11(2)12(3,4)17-14(16-11)10-9-13(10)5-7-15-8-6-13;/h10,15H,5-9H2,1-4H3;1H

InChI Key

UNBNPANRMUAYQJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC23CCNCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.